BENGHE Foundational & Exploratory

Check Availability & Pricing

IUPAC name for 4-(4-
Chlorophenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-(4-Chlorophenyl)cyclohexanone

Cat. No.: B027520

Systematic Nomenclature and Chemical Identity

A precise understanding of a molecule's structure begins with its formal name. The universally
recognized naming convention is governed by the International Union of Pure and Applied
Chemistry (IUPAC).

Derivation of the IUPAC Name

The systematic name for the compound is 4-(4-chlorophenyl)cyclohexan-1-one. The derivation
follows a clear, hierarchical set of rules:

« ldentify the Principal Functional Group: The structure contains a ketone group (C=0) within a
cyclic alkane. The ketone is the highest-priority functional group present, so the suffix "-one"
is used.

« |dentify the Parent Structure: The ketone is part of a six-membered carbon ring, making it a
cyclohexanone.

e Numbering the Parent Ring: The carbon atom of the carbonyl group is assigned position 1
(C1). Numbering then proceeds around the ring to give the substituent the lowest possible
locant.

« |dentify and Name the Substituent: A chlorophenyl group is attached to the ring. Specifically,
it is a phenyl group with a chlorine atom attached.
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o Numbering the Substituent: The phenyl group itself is numbered starting from the point of
attachment to the cyclohexanone ring (C1"). The chlorine atom is located on the fourth
carbon (C4") of this phenyl ring, making it a "4-chlorophenyl" group.

o Locate the Substituent on the Parent Ring: The 4-chlorophenyl group is attached to the
fourth carbon (C4) of the cyclohexanone ring.

o Assemble the Full Name: Combining these elements gives the complete IUPAC name: 4-(4-
chlorophenyl)cyclohexan-1-one.

Chemical Identifiers

For unambiguous identification in databases and literature, the following identifiers are critical:

Identifier Value Source
CAS Number 2667-93-8 PubChem
Molecular Formula C12H13CIO PubChem
Molecular Weight 208.68 g/mol PubChem
) ClCC(Ccc1=0)C2=CcC=C(C=
Canonical SMILES PubChem
C2)Cl
RBNGEPYXXDVHSR-
INChl Key PubChem

UHFFFAOYSA-N

Synthesis and Purification Workflow

The synthesis of 4-(4-Chlorophenyl)cyclohexanone is often achieved via a Friedel-Crafts-
type reaction followed by a reduction. The workflow below illustrates a common pathway
involving the acylation of chlorobenzene with cyclohexanecarbonyl chloride, followed by a
Wolff-Kishner or Clemmensen reduction of the resulting ketone, and subsequent oxidation to
yield the final product. A more direct, modern approach involves the Suzuki-Miyaura cross-
coupling reaction.

Generalized Synthesis Workflow
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Synthesis Pathway

Starting Materials:
4-Chlorophenylboronic Acid
Cyclohex-3-en-1-one

Suzuki-Miyaura
oupling Variant

Palladium-Catalyzed
Conjugate Addition

Intermediate Product:
4-(4-Chlorophenyl)cyclohex-3-en-1-one

Double Bond
Reduction

Catalytic Hydrogenation
(e.qg., Hz, Pd/C)

Final Product:
4-(4-Chlorophenyl)cyclohexanone

Click to download full resolution via product page

Caption: A representative workflow for the synthesis of 4-(4-Chlorophenyl)cyclohexanone.
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Detailed Laboratory Protocol: Suzuki-Miyaura Coupling
Approach

This protocol describes a modern and efficient method for synthesis. The causality for choosing
this pathway lies in its high yield, tolerance of various functional groups, and relatively mild
reaction conditions compared to older methods.

Materials:

4-Chlorophenylboronic acid (1.0 eq)

e Cyclohex-3-en-1-one (1.1 eq)

o Palladium(ll) acetate (Pd(OAc)z, 0.02 eq)
e SPhos ligand (0.04 eq)

o Potassium carbonate (K2COs, 2.0 eq)

e Toluene and Water (10:1 v/v)

o Ethyl acetate (for extraction)

» Brine (saturated NaCl solution)

¢ Anhydrous magnesium sulfate (MgSOQOa)
e Hydrogen gas (H2) or a hydrogen donor (e.g., ammonium formate)
» Palladium on carbon (10% Pd/C)
Procedure:

o Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon),
add 4-chlorophenylboronic acid, palladium(ll) acetate, and SPhos.

¢ Solvent and Reagent Addition: Add the toluene/water solvent mixture, followed by cyclohex-
3-en-1-one and potassium carbonate. Rationale: The biphasic solvent system and base are
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crucial for the catalytic cycle of the Suzuki reaction.

Coupling Reaction: Heat the mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor
the reaction progress by Thin Layer Chromatography (TLC).

Workup and Extraction: Upon completion, cool the reaction to room temperature. Dilute with
water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl
acetate. Rationale: Partitioning isolates the organic product from inorganic salts and water-
soluble impurities.

Drying and Concentration: Combine the organic layers, wash with brine, and dry over
anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to
yield the crude intermediate, 4-(4-chlorophenyl)cyclohex-3-en-1-one.

Reduction: Dissolve the crude intermediate in ethanol or ethyl acetate. Add 10% Pd/C
catalyst. Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir at
room temperature until the reaction is complete (monitored by TLC or GC-MS). Rationale:
Catalytic hydrogenation selectively reduces the carbon-carbon double bond without affecting
the carbonyl or the aromatic ring.

Final Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C
catalyst. Concentrate the filtrate under reduced pressure. The resulting crude product can be
purified by column chromatography on silica gel or recrystallization from a suitable solvent
system (e.g., hexanes/ethyl acetate) to yield pure 4-(4-chlorophenyl)cyclohexanone.

Analytical Characterization Workflow

Confirmation of the structure and assessment of purity are critical, non-negotiable steps in
synthesis. A multi-technique approach ensures a self-validating analytical system.

Characterization and Purity Assessment Workflow
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Analytical Workflow

Purified Synthetic Product

Structural Molecular
Elucidation Weight

Functional
Groups

NMR Spectroscopy Mass Spectrometry
(*H and 2C) (GC-MS or LC-MS) Infrared (IR) Spectroscopy

Purity Assessment
(HPLC or GC)

Confirmed Structure
& Purity >98%

Click to download full resolution via product page

Caption: A sequential workflow for the complete analytical validation of the target compound.

Spectroscopic and Chromatographic Data Interpretation
IH NMR (Proton NMR):

+ Aromatic Protons: Expect two doublets in the aromatic region (~7.2-7.4 ppm). The protons
on the carbons adjacent to the chloro-substituted carbon will be one doublet, and the protons
adjacent to the cyclohexanone-substituted carbon will be the other, exhibiting a characteristic
AA'BB' splitting pattern.
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» Cyclohexanone Protons: A series of multiplets will appear in the aliphatic region (~1.8-3.0
ppm). The proton at C4 (methine proton) will likely be a distinct multiplet around 2.8-3.0 ppm.
The protons at C2 and C6 (alpha to the carbonyl) will be deshielded and appear around 2.3-
2.5 ppm.

13C NMR (Carbon NMR):
o Carbonyl Carbon: A characteristic peak will be observed far downfield (~210 ppm).

o Aromatic Carbons: Four signals are expected: one for the chloro-substituted carbon (~132
ppm), one for the cyclohexanone-substituted carbon (~145 ppm), and two for the protonated
carbons (~128-129 ppm).

 Aliphatic Carbons: Signals corresponding to the six carbons of the cyclohexanone ring will
be present in the upfield region (~25-50 ppm).

Infrared (IR) Spectroscopy:

e A strong, sharp absorption band around 1710-1715 cm~1 is the most definitive signal,
corresponding to the C=0 (ketone) stretch.

e C-H stretches for the aromatic ring will appear just above 3000 cm~1, while aliphatic C-H
stretches will be just below 3000 cm~2.

e A C-ClI stretch will be visible in the fingerprint region, typically around 700-800 cm~2.
Mass Spectrometry (MS):

e The molecular ion peak (M*) should be observed at m/z = 208. A characteristic isotopic
pattern (M+2 peak) at m/z = 210 with an intensity of about one-third of the M+ peak will be
present, confirming the presence of a single chlorine atom.

Protocol for Purity Assessment by HPLC

Objective: To determine the purity of the synthesized 4-(4-Chlorophenyl)cyclohexanone.
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Parameter Condition Rationale
High-Performance Liquid Standard for purity analysis of
Instrument Chromatography (HPLC) non-volatile organic
system with a UV detector. compounds.
C18 is a versatile stationary
C18 reverse-phase column o )
phase providing good retention
Column (e.g., 4.6 x 150 mm, 5 ym
) ) for moderately polar
particle size).
compounds.
) ] ] A common solvent system that
Isocratic elution with )
) o provides good peak shape and
Mobile Phase Acetonitrile:Water (e.g., 60:40 ) ]
resolution for this type of
viv).
analyte.
A standard flow rate for
Flow Rate 1.0 mL/min. analytical columns of this
dimension.
The chlorophenyl group has a
) strong chromophore that
Detection UV at 220 nm. )
absorbs well at this
wavelength.
o A typical volume to avoid
Injection Volume 10 pL.

column overloading.

Sample Prep

Dissolve sample in mobile
phase to a concentration of ~1

mg/mL.

Ensures compatibility with the
mobile phase and prevents

precipitation on the column.

Analysis: Purity is calculated based on the area percent of the main peak relative to the total

area of all peaks detected in the chromatogram.

Applications in Drug Development

4-(4-Chlorophenyl)cyclohexanone is not typically an active pharmaceutical ingredient (API)

itself. Instead, its value lies in its role as a versatile building block or scaffold in the synthesis of

more complex, biologically active molecules. The cyclohexanone ring provides a three-
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dimensional framework that can be functionalized, while the chlorophenyl group can be a key
pharmacophore or a site for further chemical modification (e.g., via cross-coupling reactions).

One notable application is in the synthesis of precursors for selective serotonin reuptake
inhibitors (SSRIs) and other central nervous system (CNS) agents. The core structure can be
modified through reactions like reductive amination to introduce amine functionalities, a
common feature in many neurotransmitter-targeting drugs.

Safety and Handling

As with any laboratory chemical, proper handling is paramount.

Hazard Classification: May cause skin, eye, and respiratory irritation.

» Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat,
safety glasses, and chemical-resistant gloves.

+ Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or
vapors. Avoid contact with skin and eyes.

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.

For complete safety information, always consult the most current Safety Data Sheet (SDS)
from the supplier.

 To cite this document: BenchChem. [ITUPAC name for 4-(4-Chlorophenyl)cyclohexanone].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b027520#iupac-name-for-4-4-chlorophenyl-
cyclohexanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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